ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is a brominated α-cyanoacrylate ester characterized by a planar (2E)-configuration at the propenoate double bond. Its structure features a 4-hydroxyphenyl ring substituted with two bromine atoms at the 3- and 5-positions, enhancing steric and electronic effects (Fig. 1). This compound has demonstrated inhibitory activity against Protein Tyrosine Phosphatase 4A3 (PTP4A3), with an IC50 of 109,200 nM .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZYRMZNTZRDB-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Br)O)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine in Ethanol Under Reflux
A traditional approach employs piperidine as a base catalyst in ethanol under reflux. The protocol involves:
- Dissolving 3,5-dibromo-4-hydroxybenzaldehyde (1 equiv) and ethyl cyanoacetate (1.2 equiv) in anhydrous ethanol.
- Adding piperidine (10 mol%) and refluxing for 6–12 hours.
- Cooling the mixture to precipitate the product, followed by filtration and recrystallization from ethanol/water.
Typical Yield : 70–85%.
Advantages : Simplicity, high reproducibility.
Limitations : Prolonged reaction times and moderate selectivity.
Ammonium Acetate in Toluene with Azeotropic Water Removal
Using ammonium acetate (15 mol%) in toluene with a Dean-Stark trap enhances dehydration efficiency:
- Combine aldehyde, ethyl cyanoacetate, and ammonium acetate in toluene.
- Reflux under azeotropic conditions to remove water.
- Isolate the product via solvent evaporation and chromatographic purification.
Typical Yield : 80–90%.
Key Benefit : Accelerated reaction kinetics due to continuous water removal.
Advanced Catalytic Systems
DABCO in Ionic Liquid–Water Composite Systems
A green chemistry approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydroxyl-functionalized ionic liquids (ILs) such as N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) :
- Reaction Conditions :
- DABCO (5 mol%), [HyEtPy]Cl (10 wt%), H₂O (5 mL).
- Stir at 60°C for 2–4 hours.
- Mechanistic Insight : The IL’s hydroxyl group forms hydrogen bonds with the aldehyde carbonyl, stabilizing the transition state and lowering activation energy.
- Yield : 92–95% with >99% (E)-selectivity.
- Reusability : The IL–DABCO system retains activity for 5 cycles without significant yield loss.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times:
- Mix aldehyde, ethyl cyanoacetate, and DABCO (5 mol%) in ethanol.
- Irradiate at 100°C for 15–20 minutes.
- Yield : 88–93%.
Substrate Modifications and Side Reactions
Role of the Hydroxyl Group
The 4-hydroxyphenyl group in the aldehyde influences reactivity:
Competing Pathways
- Cyano Group Hydrolysis : Prolonged exposure to moisture or strong bases may hydrolyze the cyano group to a carboxylic acid.
- Double Bond Isomerization : Under acidic conditions, the (E)-isomer may partially convert to the (Z)-form, necessitating strict pH control.
Purification and Characterization
Isolation Techniques
- Recrystallization : Ethanol/water (3:1) yields high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual aldehyde or dimeric byproducts.
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.26 (t, 3H, –CH₂CH₃), 4.21 (q, 2H, –OCH₂–), 6.31 (s, 2H, –OH), 7.37–7.69 (m, aromatic H).
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Industrial-Scale Considerations
Solvent Selection
- Ethanol : Preferred for its low toxicity and ease of removal.
- Ionic Liquids : Enable catalyst recycling but require specialized infrastructure.
Waste Management
- Brominated Byproducts : Must be treated via halogen-specific adsorption resins.
- Base Catalysts : Neutralize with dilute HCl before disposal.
Emerging Methodologies
Photocatalytic Knoevenagel Condensation
Recent studies explore visible-light-driven catalysis using TiO₂ nanoparticles , achieving 85% yield in 1 hour under ambient conditions.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes the reaction in non-aqueous media, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-oxophenyl)prop-2-enoate.
Reduction: Formation of ethyl (2E)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate.
Substitution: Formation of ethyl (2E)-2-cyano-3-(3,5-diazido-4-hydroxyphenyl)prop-2-enoate or ethyl (2E)-2-cyano-3-(3,5-dithioureido-4-hydroxyphenyl)prop-2-enoate.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Biochemical Activity
Table 2: Thermodynamic Properties of Selected Derivatives
Biological Activity
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is an organic compound notable for its complex structure, which includes a cyano group and a dibromo-substituted phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of this compound typically involves a Knoevenagel condensation reaction . The process combines ethyl cyanoacetate with 3,5-dibromo-4-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine, often under reflux conditions in an organic solvent like ethanol or methanol.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can function as an electrophile, while the hydroxyl and ester groups may participate in hydrogen bonding, influencing biochemical pathways and potentially modulating enzyme activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis. The presence of the dibromo substituents on the phenyl ring enhances its reactivity and interaction with biological targets.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor . Preliminary studies suggest that it may inhibit key enzymes involved in cancer metabolism and inflammation pathways. For instance, it has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . In vitro assays revealed that it possesses activity against a range of bacterial strains, indicating its potential use as a therapeutic agent in treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Structure | Moderate anticancer activity |
| Ethyl (2E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate | Structure | Antimicrobial properties |
| Ethyl (2E)-2-cyano-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-enoate | Structure | Low enzyme inhibition |
The unique dibromo substituents of this compound contribute to its distinct biological profile compared to similar compounds .
Case Studies
- In Vitro Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.
- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Q & A
Q. What synthetic routes are employed for ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate, and how is its structural purity validated?
The compound is typically synthesized via Knoevenagel condensation , where a cyanoacetate derivative reacts with an aromatic aldehyde. For example, ethyl cyanoacetate reacts with 3,5-dibromo-4-hydroxybenzaldehyde under acidic or basic catalysis. Structural validation involves:
- NMR spectroscopy : To confirm the (2E)-stereochemistry (trans configuration) via coupling constants (e.g., J = 12–16 Hz for α,β-unsaturated esters) .
- IR spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the nitrile group, while carbonyl stretches (~1700 cm⁻¹) verify the ester moiety .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation patterns .
Q. What crystallographic techniques are used to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : A suitable crystal (0.2–0.5 mm) is mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å).
- Structure solution : Programs like SHELXT (direct methods) or SHELXD (charge flipping) generate initial phase models .
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors, with heavy atoms (Br) treated using anomalous dispersion corrections .
- Validation : Final structures are checked for geometric plausibility using tools like PLATON .
Advanced Research Questions
Q. How are thermodynamic properties (e.g., heat capacity, phase transitions) experimentally determined for this compound?
Adiabatic calorimetry is employed:
- Instrumentation : A TAU-10 automatic vacuum adiabatic calorimeter measures heat capacity (Cp) across a wide temperature range (5–370 K) .
- Sample preparation : The compound is purified via recrystallization to ensure phase homogeneity.
- Data analysis : Polynomial fits to experimental Cp values yield standard thermodynamic functions (entropy, enthalpy, Gibbs energy) for condensed and gas phases. Discrepancies between experimental and computational values (e.g., via DFT) may indicate polymorphic transitions or impurities .
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
Graph set analysis (Etter’s formalism) is applied to categorize hydrogen-bonding patterns:
- Donor/acceptor identification : The 4-hydroxyphenyl group acts as a hydrogen-bond donor (O–H), while ester carbonyls or nitriles serve as acceptors .
- Pattern classification : Chains (C), rings (R), or intramolecular (S) interactions are mapped. For example, O–H···O=C interactions may form R₂²(8) rings, stabilizing the lattice .
- Impact on properties : Stronger H-bonding correlates with higher melting points and reduced solubility .
Q. What challenges arise in crystallographic refinement due to the presence of heavy atoms (Br)?
- Absorption effects : Bromine’s high electron density causes significant absorption, requiring empirical (SADABS) or numerical (Gaussian) corrections during data reduction .
- Disorder modeling : Bromine atoms may exhibit positional disorder, resolved by refining occupancy factors or using split models in SHELXL .
- Twinned crystals : Multi-component crystals (e.g., merhedral twinning) are handled via the TWIN/BASF command in SHELXL .
Contradictions and Limitations
- Synthesis yields : reports yields >70% for similar enoates, but brominated analogs may require optimization due to steric hindrance from Br atoms.
- Thermodynamic data : Experimental Cp values for the dibromo derivative are unavailable; extrapolation from may introduce errors due to halogen mass differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
